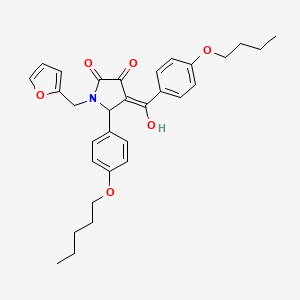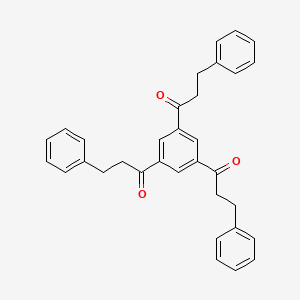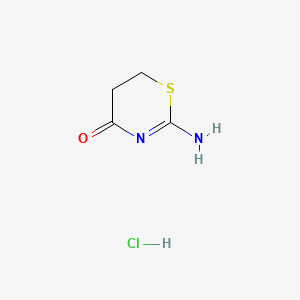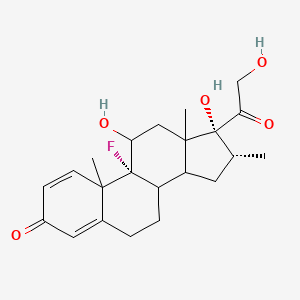
2-Heptadecyl-4,4,6-trimethyl tetrahydropyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Heptadecyl-4,4,6-trimethyl tetrahydropyrimidine is an organic compound with the molecular formula C24H48N2 It belongs to the class of tetrahydropyrimidines, which are heterocyclic compounds containing a pyrimidine ring with additional hydrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptadecyl-4,4,6-trimethyl tetrahydropyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of heptadecylamine with acetone and formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the tetrahydropyrimidine ring.
Reaction Conditions:
Temperature: 60-80°C
Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid
Solvent: Typically an alcohol like ethanol or methanol
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
2-Heptadecyl-4,4,6-trimethyl tetrahydropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The long alkyl chain can participate in substitution reactions, particularly halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon.
Substitution: Halogenating agents like chlorine or bromine in the presence of a suitable solvent.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Halogenated derivatives with varying degrees of substitution.
Aplicaciones Científicas De Investigación
2-Heptadecyl-4,4,6-trimethyl tetrahydropyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mecanismo De Acción
The mechanism by which 2-Heptadecyl-4,4,6-trimethyl tetrahydropyrimidine exerts its effects is primarily through its interaction with biological membranes. The long alkyl chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. This integration can lead to changes in membrane fluidity and permeability, influencing various cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Heptadecyl-4,4,6-trimethyl-1,4,5,6-tetrahydropyrimidine
- 2-Heptadecyl-4,4,6-trimethyl-3,4,5,6-tetrahydropyrimidine
Uniqueness
2-Heptadecyl-4,4,6-trimethyl tetrahydropyrimidine is unique due to its specific structural features, such as the position and number of methyl groups and the length of the alkyl chain
Propiedades
Número CAS |
50602-40-9 |
|---|---|
Fórmula molecular |
C24H48N2 |
Peso molecular |
364.7 g/mol |
Nombre IUPAC |
2-heptadecyl-4,6,6-trimethyl-4,5-dihydro-1H-pyrimidine |
InChI |
InChI=1S/C24H48N2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-25-22(2)21-24(3,4)26-23/h22H,5-21H2,1-4H3,(H,25,26) |
Clave InChI |
KPXZRUNVUHGZDF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC1=NC(CC(N1)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-dimethyl-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B12005259.png)
![1-Methylbenzo[f]quinolin-3-ol](/img/structure/B12005264.png)
![2-[(Dimethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B12005276.png)

![2-(4-nitrobenzylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B12005286.png)

![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B12005313.png)
![N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-4-fluorobenzamide](/img/structure/B12005316.png)



![1-Methyl-2-{[(4-methylphenyl)sulfonyl]oxy}propyl 4-methylbenzenesulfonate](/img/structure/B12005332.png)


